Penem Penem Penem is an organic heterobicyclic compound that consists of (5R)-4-thia-1-azabicyclo[3.2.0]hept-2-ene bearing a 7-keto substituent. The parent of the class of penems. It derives from a penam.
A thienamycin derivative antibacterial agent that is more stable to renal dehydropeptidase I than IMIPENEM, but does not need to be given with an enzyme inhibitor such as CILASTATIN. It is used in the treatment of bacterial infections, including infections in immunocompromised patients.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1949202
InChI: InChI=1S/C5H5NOS/c7-4-3-5-6(4)1-2-8-5/h1-2,5H,3H2/t5-/m1/s1
SMILES:
Molecular Formula: C5H5NOS
Molecular Weight: 127.17 g/mol

Penem

CAS No.:

Cat. No.: VC1949202

Molecular Formula: C5H5NOS

Molecular Weight: 127.17 g/mol

* For research use only. Not for human or veterinary use.

Penem -

Specification

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
IUPAC Name (5R)-4-thia-1-azabicyclo[3.2.0]hept-2-en-7-one
Standard InChI InChI=1S/C5H5NOS/c7-4-3-5-6(4)1-2-8-5/h1-2,5H,3H2/t5-/m1/s1
Standard InChI Key HHXMXAQDOUCLDN-RXMQYKEDSA-N
Isomeric SMILES C1[C@@H]2N(C1=O)C=CS2
Canonical SMILES C1C2N(C1=O)C=CS2

Introduction

Chemical Structure and Properties

Penem is defined by its distinctive bicyclic structure consisting of a β-lactam ring (a four-membered cyclic amide) fused with an unsaturated five-membered heterocycle containing a sulfur atom . The molecular formula of the base penem structure is C₅H₅NOS with a molecular weight of 127.17 g/mol . This structural arrangement creates significant ring strain, contributing to the compound's reactivity and antimicrobial properties.

Key structural features of penems include:

  • A 2-azetidinone (4-membered cyclic amide) required for characteristic target acylation

  • An unsaturated five-membered ring containing a sulfur atom at position 1

  • A 2,3-unsaturation within the fused ring that distinguishes penems from penams

The reactivity of penems is strongly influenced by their geometry. Penems exhibit high h-Woodward values (approximately 0.5-0.6 Å), which measure the height of nitrogen to the trigonal pyramid ligand base . This structural characteristic makes penems among the most reactive β-lactams, readily undergoing hydrolysis compared to other classes like cephems, which have lower h-Woodward values (0.2-0.3 Å) .

Comparison with Related β-Lactam Classes

Penems are closely related to carbapenems but differ in one critical aspect: carbapenems possess a carbon atom in place of the sulfur atom at position 1 of the fused ring . This subtle difference significantly affects the compounds' properties and antimicrobial activity profiles.

Within the broader classification of β-lactam antibiotics, penems occupy a unique position in what researchers have termed the "Lactamome" – a chemical relationship diagram that illustrates structural similarities among different β-lactam classes . Penems can be considered direct analogs of penams but with the distinguishing 2,3-unsaturation within the fused five-membered ring .

Types and Classification

Major Subgroups

Based on their side chain composition at position 2 of the unsaturated five-membered ring, penems can be classified into five main subgroups :

  • Thiopenems

  • Oxypenems

  • Aminopenems

  • Alkylpenems

  • Arylpenems

Each of these subgroups exhibits distinctive properties and potential therapeutic applications.

Notable Penem Compounds

Several specific penem compounds have been studied extensively:

  • Faropenem: One of the most well-known penems, approved for clinical use in Japan and India for treating infections including urinary tract infections .

  • T405: A novel penem discovered to have strong antimicrobial activity against Mycobacterium tuberculosis and Mycobacteroides abscessus .

  • T422, T425, T426, and T428: Derivatives with promising activity against tuberculosis, featuring low minimum inhibitory concentrations (MICs) and reduced plasma protein binding (PPB) .

Some structurally distinct penems have been developed for specialized purposes. For example, BRL 42715 lacks substitution at position 2 but contains a bulky group attached to the β-lactam ring, enabling it to effectively inhibit class C β-lactamases despite having no direct antimicrobial activity .

Mechanism of Action

Target Interaction

Research on specific penems (T405, T422, T426, and T428) has revealed their interaction with L,D-transpeptidase Ldt Mt2 in Mycobacterium tuberculosis. These compounds form a +86 Da covalent adduct with Ldt Mt2 through the characteristic scission of the C5-C6 bond . This interaction creates an irreversible adduct, unlike the related reversible carbapenem adducts of Ldt Mt2 .

β-Lactamase Inhibition

Some penems function effectively as β-lactamase inhibitors. Methylidene penems, for instance, serve as mechanism-based inhibitors of serine-reactive class A and C β-lactamases . Studies with specific penem compounds have demonstrated their ability to inactivate the OXA-1 β-lactamase (a class D β-lactamase) by forming long-lived acyl enzymes .

Antimicrobial Activity

Spectrum and Potency

Penems generally exhibit broad-spectrum antimicrobial activity. Specific compounds have shown remarkable efficacy against difficult-to-treat pathogens, including:

  • Mycobacterium tuberculosis (Mtb): Several penem compounds (T405, T422, T425, T426, and T428) demonstrate strong activity against Mtb H37Rv .

  • Mycobacteroides abscessus (Mab): T405 shows potent activity against M. abscessus ATCC 19977 and clinical isolates from cystic fibrosis patients .

The table below summarizes MIC data for various penem compounds against these pathogens:

CompoundMIC-Mtb H37Rv (μg/ml)MIC-Mtb H37Rv with Clavulanate (5 μg/ml)MIC-Mab ATCC 19977 (μg/ml)
T4050.5 (1.3 μM)0.5 (1.3 μM)2 (5.2 μM)
T4182 (4.6 μM)0.5 (1.2 μM)64 (150 μM)
T4202 (5.0 μM)0.5 (1.3 μM)16 (40 μM)
T4211 (3.0 μM)0.5 (1.5 μM)4 (12 μM)
T4220.5 (1.7 μM)0.5 (1.7 μM)4 (13 μM)
T4238 (18 μM)2 (4.6 μM)64 (150 μM)
T4250.5 (1.6 μM)0.25 (0.79 μM)2 (6.3 μM)
T4260.5 (1.6 μM)0.25 (0.79 μM)2 (6.3 μM)
T4280.5 (1.6 μM)0.25 (0.79 μM)8 (25 μM)
Imipenem4 (13 μM)Not determined8 (27 μM)
Meropenem8 (21 μM)0.5 (1.3 μM)8 (21 μM)

This data demonstrates that several penem compounds (particularly T405, T422, T425, and T426) exhibit stronger antimicrobial activity against both Mtb and Mab than standard carbapenem antibiotics like imipenem and meropenem .

Structure-Activity Relationships

Structure-activity relationship (SAR) studies have provided insights into how modifications to penem structures affect their antimicrobial properties. Research on T405 derivatives revealed that:

  • Truncating the dihydrothiazole B-ring of T405 to yield the terminal azetidine (T422) maintained the same activity as T405 against Mtb .

  • Increasing the A-ring size to five members in T425 and T426 produced the same MIC as T405, with the addition of clavulanate further lowering the MIC twofold to 0.25 μg/mL .

  • Stereochemistry appeared to have minimal impact on activity, as evidenced by the similar activity of diastereomers T425 and T426 .

  • Increasing the A-ring to six members (T427) decreased activity, but extending the six-membered ring from the penem core by a methylene group (T429) restored activity .

Protein Binding and Serum Effects

A critical factor affecting the clinical efficacy of antibiotics is their degree of plasma protein binding (PPB). High PPB can reduce the effective concentration of an antibiotic available to interact with bacterial targets.

T405 exhibits approximately 98% PPB as measured by rapid equilibrium dialysis . Research has focused on developing penem derivatives with reduced PPB while maintaining antimicrobial activity. MIC serum shift assays have been employed to estimate the impact of PPB, measuring changes in MIC when human or mouse serum is added to the test medium .

Compounds T422, T425, T426, and T428 were identified as promising candidates with both low MICs against Mtb H37Rv and reduced PPB compared to the lead compound T405 .

Synthesis and Development

Recent Developments

Recent research has focused on developing penems with:

  • Enhanced activity against drug-resistant pathogens

  • Reduced plasma protein binding

  • Improved pharmacokinetic properties

  • β-lactamase stability

For example, T405 has shown promising results against Mycobacteroides abscessus, a challenging pulmonary pathogen with inherent resistance to most antibiotics, including penicillins and cephalosporins . When combined with the β-lactamase inhibitor avibactam, T405 demonstrated an extremely low rate of spontaneous resistance in M. abscessus, approaching the limit of detection .

Pharmacokinetic studies in mice have revealed favorable profiles for T405, with no observed toxicity even at elevated dosages, supporting its potential for clinical development .

Comparison with Other β-Lactam Antibiotics

Structural Distinctions

The β-lactam family includes several major classes:

  • Penams (e.g., penicillins)

  • Cephems (e.g., cephalosporins)

  • Penems and carbapenems

  • Monobactams

Penems exhibit higher h-Woodward values (~0.5-0.6 Å) than both penams (~0.4 Å) and cephems (~0.2-0.3 Å) . This structural characteristic contributes to penems being recognized as among the most reactive β-lactams, which influences their antimicrobial properties and mechanism of action.

Unlike penams that can exist in two distinct conformational states (with the C3 carboxylate in either an equatorial or axial position), penems have more restricted conformational flexibility due to the unsaturation between C2 and C3 .

Activity Distinctions

When comparing antimicrobial activity:

  • Several penem compounds show stronger activity against Mycobacterium tuberculosis and Mycobacteroides abscessus than standard carbapenem antibiotics .

  • Penems may demonstrate different susceptibility to β-lactamases compared to other β-lactam classes.

  • The unique structural features of penems can provide activity against bacterial strains resistant to other β-lactam antibiotics.

Future Perspectives and Applications

Addressing Antimicrobial Resistance

With antimicrobial resistance posing an urgent global healthcare challenge, penems represent a promising avenue for developing new antibiotics against resistant organisms. Their unique structural properties and mechanism of action make them valuable candidates for addressing multidrug-resistant pathogens.

Ongoing Research

Research continues on several fronts:

  • Development of new penem derivatives with optimized pharmacological properties

  • Exploration of combination therapies with β-lactamase inhibitors

  • Investigation of structure-activity relationships to guide rational drug design

  • Clinical studies to establish efficacy and safety in various infection types

The promising results observed with compounds like T405 and its derivatives indicate that "there is yet untapped potential for the further development of β-lactams" in the penem class .

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